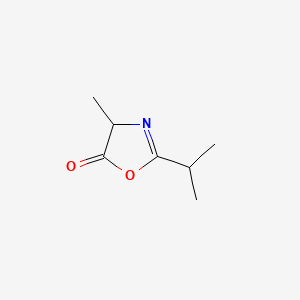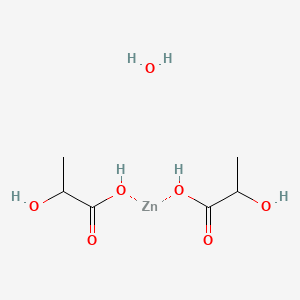
4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro-,6-propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclodecenyl propionate is a chemical compound widely used in the fragrance industry. It is known for its fruity and herbal scent with woody notes, making it a popular ingredient in perfumes and other scented products . This compound belongs to the class of esters derived from propionic acid and is often utilized for its deodorizing and perfuming properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tricyclodecenyl propionate is typically synthesized through the reaction of dicyclopentadiene with propionic acid in the presence of an acid catalyst. One common method involves using triflic acid as the catalyst, which facilitates the esterification process . The reaction mixture is then distilled in the presence of a base to isolate the fragrance-quality ester .
Industrial Production Methods: In industrial settings, the production of tricyclodecenyl propionate often involves large-scale esterification processes. The use of solid acid catalysts has been explored to improve the efficiency and sustainability of the synthesis . This method not only enhances the yield but also reduces the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Tricyclodecenyl propionate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of dicyclopentadiene and propionic acid .
Common Reagents and Conditions:
Esterification: Dicyclopentadiene, propionic acid, triflic acid (catalyst)
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed:
Esterification: Tricyclodecenyl propionate
Hydrolysis: Dicyclopentadiene, propionic acid
Wissenschaftliche Forschungsanwendungen
Tricyclodecenyl propionate has a range of applications in scientific research, particularly in the fields of chemistry and industrial processes. Its primary use is in the fragrance industry, where it is a key ingredient in perfumes, deodorants, and other scented products . Additionally, it is used in the study of esterification reactions and the development of sustainable synthetic methods .
In biology and medicine, tricyclodecenyl propionate is studied for its potential effects on human health, particularly in relation to its use in consumer products. Research is ongoing to understand its allergenic potential and its impact on the skin .
Wirkmechanismus
Tricyclodecenyl propionate is often compared to other esters used in the fragrance industry, such as tricyclodecenyl acetate and tricyclodecenyl butyrate. These compounds share similar structural features and are derived from dicyclopentadiene . tricyclodecenyl propionate is unique in its specific scent profile, which combines fruity, herbal, and woody notes .
Vergleich Mit ähnlichen Verbindungen
- Tricyclodecenyl acetate
- Tricyclodecenyl butyrate
- Tricyclodecenyl isobutyrate
Each of these compounds has distinct olfactory characteristics, making them suitable for different applications in the fragrance industry.
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
[(1R,7R)-8-tricyclo[5.2.1.02,6]dec-4-enyl] propanoate |
InChI |
InChI=1S/C13H18O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h3,5,8-12H,2,4,6-7H2,1H3/t8-,9?,10?,11-,12?/m1/s1 |
InChI-Schlüssel |
ZPFJBPIFMMENKC-FTLHOPIBSA-N |
Isomerische SMILES |
CCC(=O)OC1C[C@H]2C[C@@H]1C3C2CC=C3 |
Kanonische SMILES |
CCC(=O)OC1CC2CC1C3C2CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B13834058.png)




![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)

![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)





